molecular formula C12H8Cl2O2 B2565275 1,4-Phenylenediacryloyl chloride CAS No. 35288-49-4

1,4-Phenylenediacryloyl chloride

Cat. No. B2565275
CAS RN: 35288-49-4
M. Wt: 255.09
InChI Key: WQZLRZFBCIUDFL-UHFFFAOYSA-N
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Description

1,4-Phenylenediacryloyl chloride is a chemical compound with the molecular formula C12H8Cl2O2 . It has an average mass of 255.097 Da and a monoisotopic mass of 253.990128 Da . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 1,4-Phenylenediacryloyl chloride consists of a phenyl group (C6H4) with acryloyl chloride (CH=CHCOCl) groups attached at the 1 and 4 positions . The compound has a linear formula of C6H4(CH=CHCOCl)2 .


Physical And Chemical Properties Analysis

1,4-Phenylenediacryloyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 405.4±33.0 °C at 760 mmHg, and a flash point of 222.4±21.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its molar refractivity is 67.8±0.3 cm3, and it has a polar surface area of 34 Å2 .

Scientific Research Applications

Polymer Synthesis and Properties

1,4-Phenylenediacryloyl chloride has been utilized in the synthesis of various polymers. Faghihi et al. (2008) synthesized new polyamides containing p-phenylenediacryloyl moieties in their main chain. These polymers were characterized by their high yield, viscosity, thermal stability, and solubility, indicating their potential in high-performance material applications (Faghihi & Naghavi, 2008). Additionally, Brenda et al. (1990) explored its use in creating poly(1,4-phenylenevinylene) through palladium-catalyzed reactions, revealing insights into the structural defects and potential applications of the polymer (Brenda, Greiner, & Heitz, 1990).

Photosensitive Materials

A study by Lee et al. (2001) focused on a new soluble photosensitive poly(amide-co-imide) containing the p-phenylenediacryloyl moiety. This material demonstrated significant photoreactivity, solubility in polar aprotic solvents, and increased photosensitivity under specific conditions, suggesting applications in areas such as photolithography and material science (Lee, Cheong, & Gong, 2001).

Drug Delivery and Hydrogels

In the realm of drug delivery, Arun et al. (2005) investigated the synthesis of acryloyl chloride derivatives for the controlled release of drugs through hydrogel formation. Their study provided insights into the factors affecting drug release rates, highlighting the potential of these materials in biomedical applications (Arun & Reddy, 2005).

Nanomaterials and Composites

Research by Wang et al. (2008) demonstrated the enhancement of multi-walled carbon nanotubes using poly(acryloyl chloride), suggesting applications in materials engineering and nanotechnology (Wang, Du, Zhang, Li, Yang, & Li, 2008).

Liquid-Crystalline Polymers

Barberá et al. (1989) studied the synthesis of liquid-crystalline main chain polyesters derived from p-phenylenediacrylic acid, exploring their mesomorphic properties and potential in advanced material science (Barberá, Meléndez, Navarro, Piñol, Rodríguez, & Serrano, 1989).

Nonlinear Optical Devices

Tasaganva et al. (2011) synthesized crosslinkable polymers using phenylenediacryloyl chloride for applications in nonlinear optical devices. Their study provided insights into the thermal behavior and molecular alignment of these polymers, indicating their potential in optical technologies (Tasaganva, Kariduraganavar, Kamble, & Inamdar, 2011).

Waveguide Fabrication

Research by Lee et al. (2002) focused on the fabrication of polymer waveguides using photosensitive polyimides containing p-phenylenediacryloyl moieties. This study highlighted the ability to precisely modulate refractive indices, paving the way for advancements in optical communications (Lee, Li, Kim, Kang, Paek, & Kim, 2002).

Safety And Hazards

1,4-Phenylenediacryloyl chloride is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include not breathing in dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylenediacryloyl chloride

CAS RN

35288-49-4
Record name 1,4-Phenylene diacryloyl chloride
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